

CRAMP-18 Expression in Murine Neutrophils and Macrophages: A Technical Guide

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Compound Name: CRAMP-18 (mouse)

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This technical guide provides an in-depth overview of the expression, regulation, and function of the Cathelicidin-Related Antimicrobial Peptide (CRAMP), the murine ortholog of human LL-37, in neutrophils and macrophages. This document details experimental protocols for cell isolation and analysis, presents quantitative data on CRAMP expression, and visualizes the key signaling pathways and experimental workflows involved in its study.

Quantitative Data on CRAMP Expression

CRAMP, encoded by the Camp gene, is a crucial component of the murine innate immune system. Its expression is tightly regulated in myeloid cells, particularly neutrophils and macrophages, and is significantly modulated by inflammatory and infectious stimuli.

CRAMP Expression in Murine Macrophages

Bone marrow-derived macrophages (BMDMs) serve as a primary model for studying CRAMP expression. Basal expression is present, but it is dramatically upregulated upon encountering pathogens or their components.

Cell Type	Stimulus	Fold Increase in Camp mRNA	Key Findings	Reference
Bone Marrow-Derived Macrophages (BMDMs)	Mycobacterium avium	~60-fold at 24h post-infection	Induction of Camp mRNA begins as early as 4 hours post-infection.	[1]
Bone Marrow-Derived Macrophages (BMDMs)	Live E. coli	Increased expression (quantitative fold change not specified)	Upregulation is dependent on the activation of NF-κB.	[2]
Bone Marrow-Derived Macrophages (BMDMs)	Inactivated E. coli / LPS	Increased expression (quantitative fold change not specified)	LPS, acting through the TLR4 pathway, is a potent inducer of CRAMP expression.	[2]
RAW264.7 Macrophage Cell Line	LPS (100 ng/mL)	Not specified (protein level)	CRAMP protein significantly suppresses LPS-induced TNF-α expression, indicating a feedback loop.	[3]

CRAMP Expression in Murine Neutrophils

Neutrophils are a major reservoir of CRAMP, storing the peptide in their secondary granules.[4] Antiserum analysis has confirmed abundant CRAMP expression in myeloid precursors and mature neutrophils.[5] While often constitutively expressed, its release and the expression in recruited neutrophils during inflammation are critical.

Cell Type/Tissue	Condition	Expression Level/Change	Key Findings	Reference
CNS-recruited Neutrophils (CD45+CD11b+Ly6G+)	Experimental Autoimmune Encephalomyelitis (EAE)	High surface expression, peaking at day 10	Neutrophil-derived CRAMP is essential for EAE development.	[6]
Aortic Neutrophils	Atherosclerosis (High-Fat Diet)	CRAMP is specifically detected in neutrophils within atherosclerotic lesions, but not in monocytes or macrophages in the same location.	CRAMP is deposited by activated neutrophils onto inflamed endothelium.	[4]
Bone Marrow	Steady State	Expressed	Bone marrow is a primary site of CRAMP transcript expression.	[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of CRAMP expression and function. The following sections provide protocols for the isolation of primary murine neutrophils and macrophages and for the analysis of CRAMP.

Isolation of Murine Neutrophils from Bone Marrow

This protocol utilizes a density gradient centrifugation method to isolate neutrophils from mouse bone marrow.[7][8]

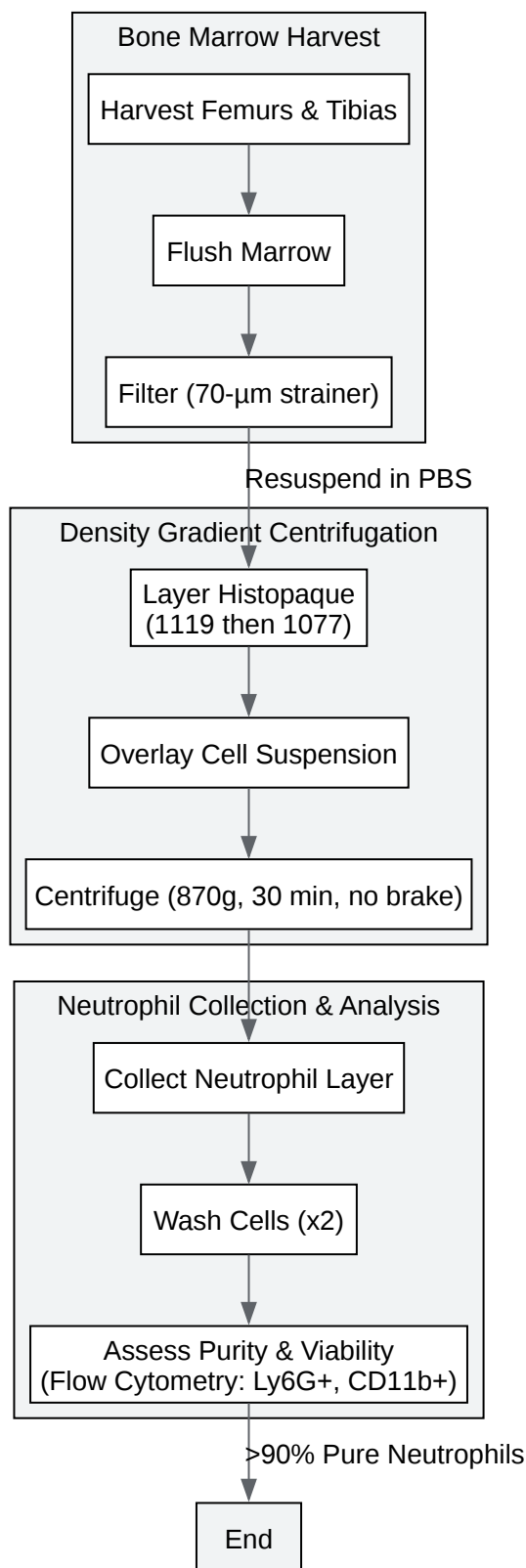
Materials:

- C57BL/6 mice
- Sterile PBS, RPMI 1640 medium
- Histopaque-1119 and Histopaque-1077 (or Percoll)
- FACS buffer (PBS with 0.5% BSA, 2 mM EDTA)
- Antibodies for purity assessment (e.g., anti-Ly6G, anti-CD11b)

Procedure:

- Euthanize mice and sterilize hind legs with 70% ethanol.
- Dissect femurs and tibias, removing all muscle tissue.
- Cut the ends of the bones and flush the marrow out with a 25G needle and syringe containing RPMI 1640.
- Create a single-cell suspension by passing the marrow through a 70- μ m cell strainer.
- Centrifuge the cells (e.g., 400 x g, 7 min, 4°C), and lyse red blood cells if necessary.
- Resuspend the cell pellet in PBS.
- Carefully layer 3 mL of Histopaque-1119 into a 15-mL conical tube, followed by a 3 mL layer of Histopaque-1077.[8]
- Gently overlay the bone marrow cell suspension on top of the Histopaque-1077 layer.[8]
- Centrifuge at room temperature for 30 minutes at ~870 x g with the brake off.[8]
- After centrifugation, two distinct cell layers will be visible. The neutrophil-rich layer is located at the interface of the Histopaque-1119 and 1077 layers.
- Carefully aspirate and collect the neutrophil layer.
- Wash the collected cells twice with RPMI 1640.

- Assess cell purity and viability using trypan blue exclusion and flow cytometry (staining for Ly6G and CD11b). Purity should exceed 90%.^[9]



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Caption: Workflow for isolating murine neutrophils from bone marrow.

Generation of Bone Marrow-Derived Macrophages (BMDMs)

This protocol describes the differentiation of macrophages from bone marrow precursor cells using M-CSF or L929-conditioned medium.[9]

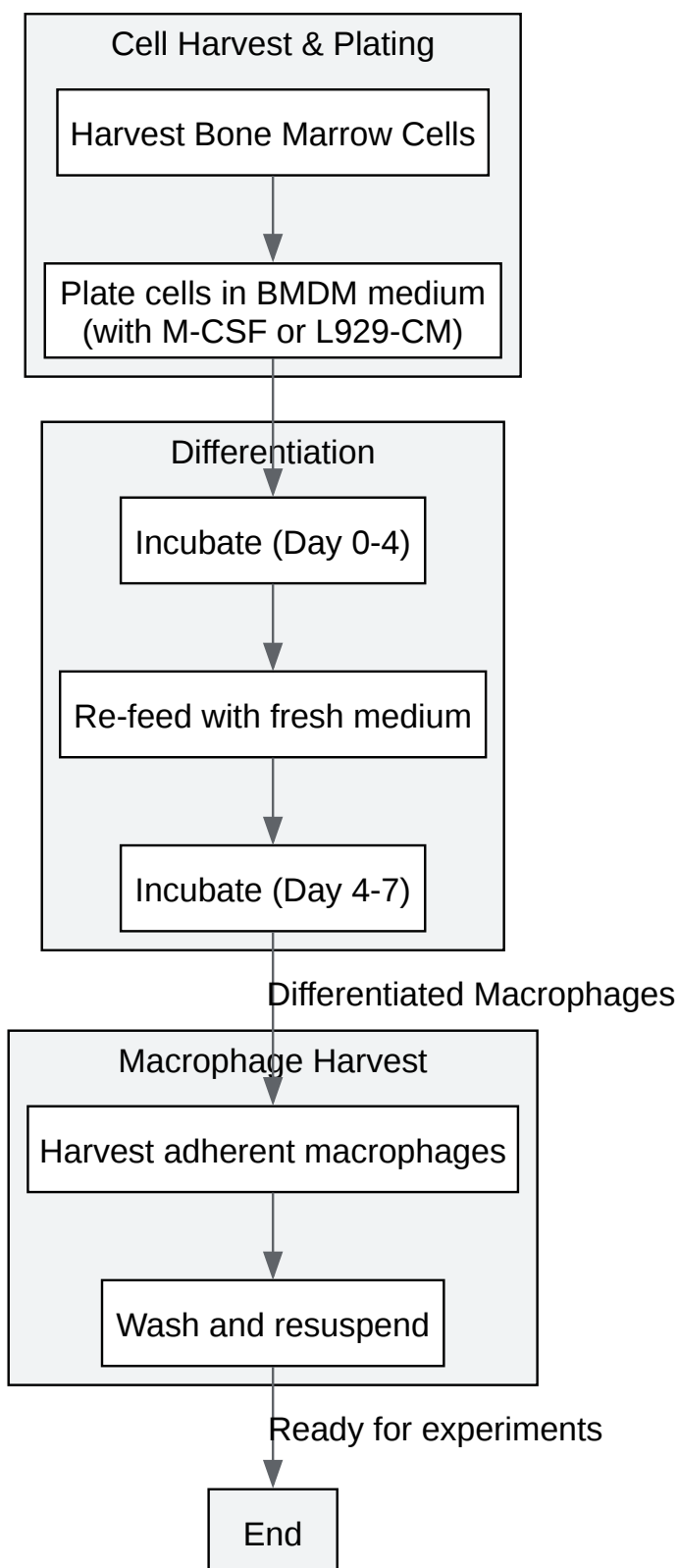
Materials:

- C57BL/6 mice
- Sterile DMEM
- Fetal Bovine Serum (FBS)
- L929-conditioned medium or recombinant mouse M-CSF (e.g., 40 ng/mL)
- Penicillin-Streptomycin
- Non-tissue culture treated petri dishes

Procedure:

- Harvest bone marrow cells as described in steps 1-4 of the neutrophil isolation protocol.
- Lyse red blood cells using an ACK lysis buffer.
- Centrifuge and resuspend the cell pellet in complete BMDM medium (DMEM, 10% FBS, 1% Pen-Strep, and 25% L929-conditioned medium or M-CSF).[9]
- Plate the cells on 10-cm non-tissue culture treated petri dishes.
- Incubate at 37°C in a 7% CO2 incubator.
- On day 4, re-feed the cells by adding fresh complete BMDM medium.[9]

- On day 7, the cells will have differentiated into a homogenous layer of macrophages.
- To harvest, wash the plates with cold PBS, add cell-dissociation buffer (or cold PBS with 5mM EDTA), and incubate on ice for 10-15 minutes.
- Gently scrape and collect the cells. Centrifuge and resuspend in the desired medium for experiments.



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Caption: Workflow for generating bone marrow-derived macrophages.

Quantification of CRAMP Expression

A. Quantitative Real-Time PCR (RT-qPCR) for Camp mRNA:

- Isolate total RNA from neutrophils or macrophages using a suitable kit (e.g., RNeasy Mini Kit).
- Synthesize cDNA using a reverse transcription kit.
- Perform qPCR using primers specific for the murine Camp gene and a housekeeping gene (e.g., Gapdh, Actb) for normalization.
- Analyze data using the $\Delta\Delta C_t$ method to determine the relative fold change in expression.

B. Western Blot for CRAMP Protein:

- Prepare cell lysates from neutrophils or macrophages.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane (e.g., with 5% non-fat milk in TBST).
- Incubate with a primary antibody against murine CRAMP.
- Wash and incubate with an HRP-conjugated secondary antibody.
- Detect signal using an enhanced chemiluminescence (ECL) substrate. The pro-form of CRAMP appears at ~18 kDa and the mature peptide at ~5 kDa.[\[10\]](#)

C. Immunofluorescence for CRAMP Localization:

- Seed macrophages onto coverslips and allow them to adhere.
- Fix cells with 4% paraformaldehyde.[\[11\]](#)
- Permeabilize cells (e.g., with 0.1% Triton X-100).
- Block with a suitable blocking buffer.

- Incubate with a primary antibody against murine CRAMP.
- Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594).
- Counterstain nuclei with DAPI.
- Mount coverslips and visualize using a fluorescence microscope.

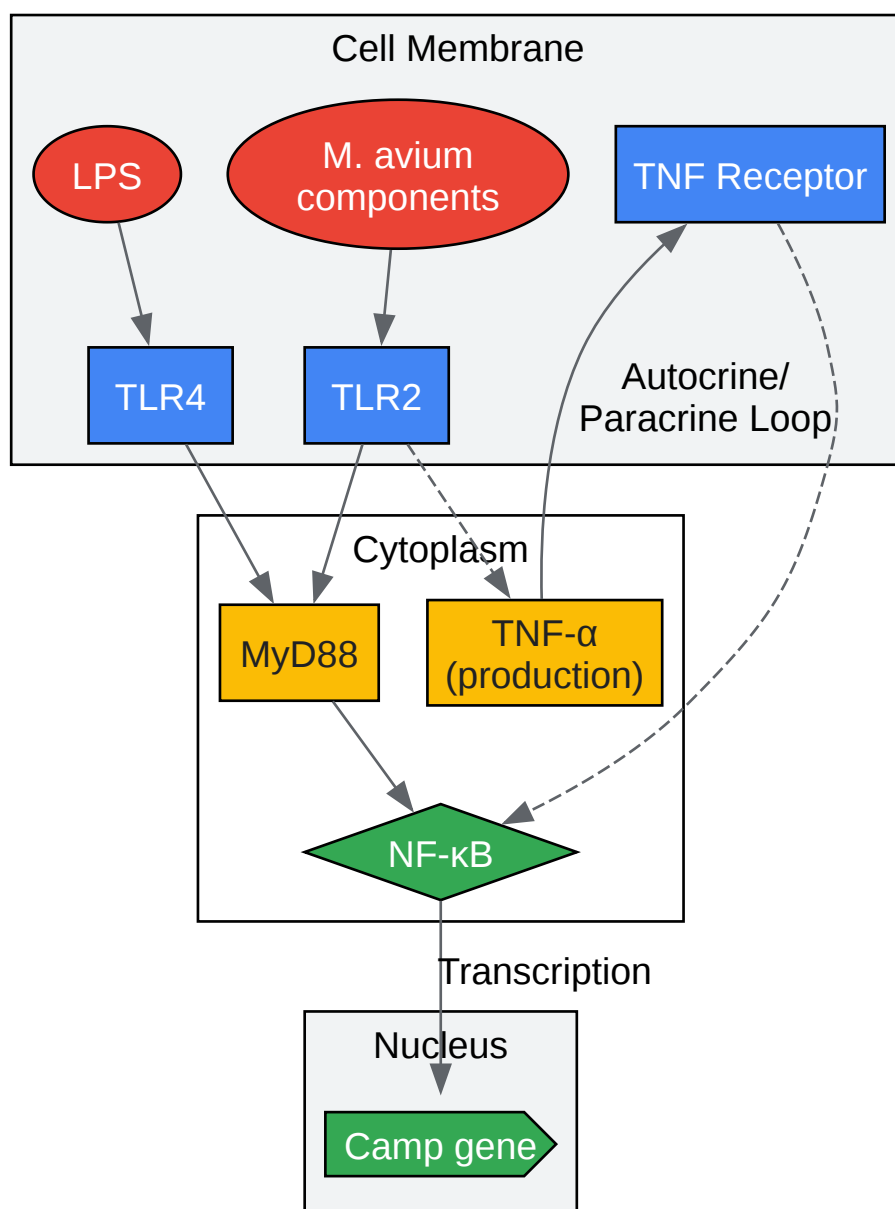
Signaling Pathways

The expression and function of CRAMP in neutrophils and macrophages are governed by complex signaling networks.

Regulation of Camp Gene Expression in Macrophages

The induction of Camp in macrophages is primarily driven by pathogen recognition receptors (PRRs) that sense microbial components.

- **TLR-Mediated Induction:** Lipopolysaccharide (LPS) from Gram-negative bacteria binds to TLR4, while components of *M. avium* activate TLR2.^{[1][2]} Both pathways converge on the adaptor protein MyD88.^{[1][12]}
- **NF-κB Activation:** The MyD88-dependent pathway leads to the activation of the transcription factor NF-κB, which is critical for inducing Camp gene transcription.^{[1][2]}
- **TNF-α Amplification Loop:** *M. avium*-induced TLR2 activation also leads to the production of TNF-α, which acts in an autocrine or paracrine manner to further amplify Camp expression.^[1]



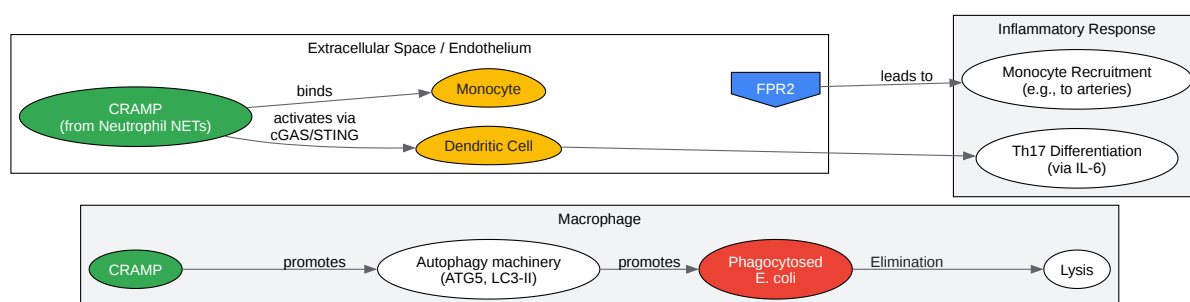
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Caption: Induction of Camp gene expression in murine macrophages.

Functional Pathways of CRAMP

Once expressed and processed into its mature form, CRAMP exerts diverse immunomodulatory functions.

- **Intracellular Killing in Macrophages:** In macrophages, CRAMP is essential for the elimination of phagocytosed bacteria like *E. coli*. It participates in the autophagy pathway, involving key proteins such as ATG5, LC3-II, and LAMP-1, to clear intracellular pathogens.[2][13]
- **Neutrophil-Mediated Inflammation:** CRAMP released from activated neutrophils, often as part of Neutrophil Extracellular Traps (NETs), acts as an alarmin.[4][6] It promotes the recruitment of inflammatory monocytes to sites of inflammation, such as atherosclerotic plaques, by acting on receptors like the formyl peptide receptor 2 (FPR2).[4][6]
- **Modulation of Dendritic Cells:** NET-associated CRAMP can bind to self-nucleic acids, and these complexes activate dendritic cells (DCs) via the cGAS/STING pathway. This activation leads to the production of IL-6, which promotes the differentiation of pro-inflammatory Th17 cells, a key step in autoimmune diseases like EAE.[6]



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Caption: Key functional pathways of CRAMP in immunity.

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